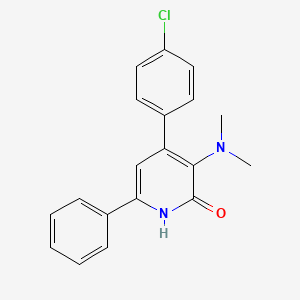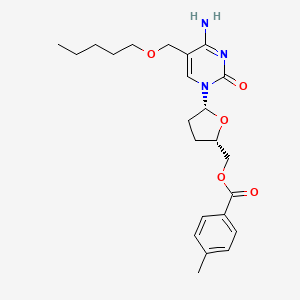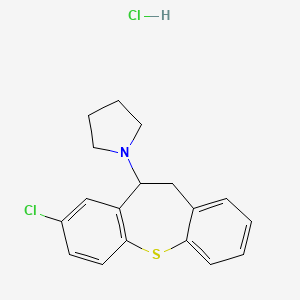
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields This compound belongs to the class of dibenzo thiepins, which are characterized by their tricyclic structure containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride involves several steps. One common method starts with the preparation of the dibenzo thiepin core, followed by the introduction of the chlorine atom and the pyrrolidine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs. These products can have different physical and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 8-Chloro-10-pyrrolidino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride involves its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine
- 8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-ol
- Octoclothepin
Uniqueness
This structural feature allows for more diverse chemical modifications and interactions with biological targets .
Eigenschaften
CAS-Nummer |
31722-09-5 |
|---|---|
Molekularformel |
C18H19Cl2NS |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H18ClNS.ClH/c19-14-7-8-18-15(12-14)16(20-9-3-4-10-20)11-13-5-1-2-6-17(13)21-18;/h1-2,5-8,12,16H,3-4,9-11H2;1H |
InChI-Schlüssel |
CCSQMXNWJYQVQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


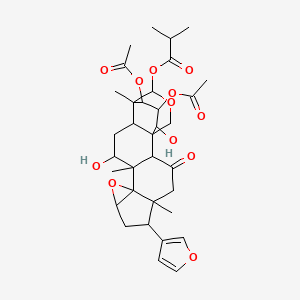

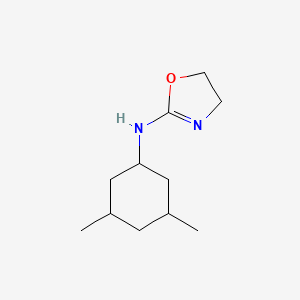
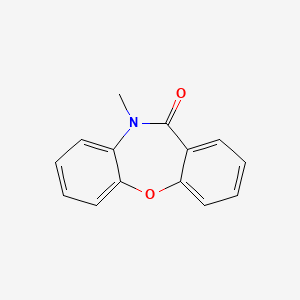
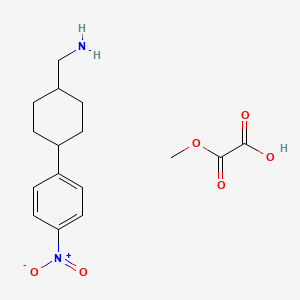

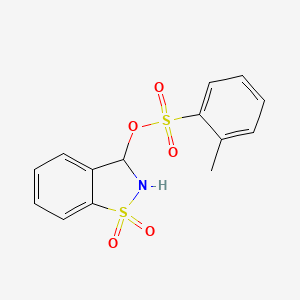




![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
